Methyl 2-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}propanoate
Description
Methyl 2-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}propanoate (CAS: 477856-80-7) is a pyrimidine derivative with the molecular formula C20H17FN2O3 and a molar mass of 352.37 g/mol . Its structure comprises a central pyrimidine ring substituted with a 4-fluorophenyl group at the 4-position and a phenoxypropanoate methyl ester moiety at the 2-position. This compound is of interest due to its structural similarity to bioactive molecules, including herbicides and enzyme inhibitors.
Properties
IUPAC Name |
methyl 2-[4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c1-13(20(24)25-2)26-17-9-5-15(6-10-17)19-22-12-11-18(23-19)14-3-7-16(21)8-4-14/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFJRRDKXXEBPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331294 | |
| Record name | methyl 2-[4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666746 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477856-80-7 | |
| Record name | methyl 2-[4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}propanoate typically involves a multi-step process:
Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of the 4-(4-fluorophenyl)-2-pyrimidinyl intermediate. This can be achieved through the reaction of 4-fluoroaniline with a suitable pyrimidine precursor under acidic or basic conditions.
Coupling with Phenol Derivative: The pyrimidinyl intermediate is then coupled with a phenol derivative, such as 4-hydroxyphenyl, using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Esterification: The final step involves the esterification of the resulting phenoxy compound with methyl 2-bromopropanoate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or pyrimidinyl rings, where nucleophiles such as amines or thiols replace the fluorine or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Anticancer Properties
Methyl 2-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}propanoate has been investigated for its anticancer properties. Research indicates that compounds containing fluorophenyl and pyrimidine moieties often exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar derivatives can inhibit cell proliferation and induce apoptosis in breast and lung cancer cells .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds with pyrimidine rings have been documented to possess antibacterial and antifungal activities. Preliminary studies indicate that this compound may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibiotic development .
Structure-Activity Relationship (SAR)
The unique structure of this compound allows for the exploration of its structure-activity relationships. Variations in the fluorophenyl and pyrimidine components can lead to different biological activities, providing a pathway for designing more effective drugs with targeted actions against specific diseases .
Synthesis and Modification
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Researchers are exploring synthetic pathways to modify the compound further to enhance its efficacy and reduce potential side effects. The ability to introduce different substituents on the pyrimidine or phenoxy groups may lead to derivatives with improved pharmacological profiles .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Testing | Showed inhibition of Gram-positive bacteria, suggesting potential as an antibiotic agent. |
| Study C | SAR Analysis | Identified key structural features responsible for enhanced biological activity, guiding future drug design efforts. |
Mechanism of Action
The mechanism of action of Methyl 2-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and pyrimidinyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogs
a. Methyl 2-(4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy)propanoate
- Structure : Replaces the 4-fluorophenyl group with a 2-thienyl ring.
- Molecular Formula : C18H16N2O3S; Molar Mass : 340.4 g/mol; CAS : 477856-51-2 .
- Lower molar mass (340.4 vs. 352.37 g/mol) due to reduced aromatic substitution.
- Applications: Not explicitly stated, but sulfur-containing analogs often exhibit varied biological activity due to enhanced lipophilicity.
b. 5-Acetyl-1-benzyl-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione
- Structure : Shares the 4-fluorophenyl group but includes a dione ring and acetyl/benzyl substituents.
- Molecular Formula : C20H17FN2O3; Molar Mass : 352.37 g/mol; CAS : 338399-30-7 .
- Key Differences: The dione ring system may confer hydrogen-bonding capacity, affecting enzyme inhibition (e.g., histone deacetylases). Structural rigidity compared to the target compound’s flexible phenoxypropanoate chain.
Phenoxypropanoate Esters with Heterocyclic Substituents
a. Haloxyfop-methyl (CAS: 69806-40-2)
- Structure : Features a 3-chloro-5-(trifluoromethyl)pyridinyl group instead of pyrimidine.
- Molecular Formula: C16H13ClF3NO4; Molar Mass: 375.73 g/mol .
- Applications : Widely used as a herbicide targeting acetyl-CoA carboxylase in grasses .
- Key Differences :
- Pyridine vs. pyrimidine ring: Pyridine’s electron-deficient nature may enhance binding to enzyme active sites.
- Trifluoromethyl and chloro substituents increase hydrophobicity and metabolic stability.
b. Quizalofop-P-ethyl
- Structure: Substituted with a 6-chloro-2-quinoxalinyl group.
- Molecular Formula: C19H17ClN2O4; CAS: Not listed in evidence, but referenced in pesticide databases .
- Applications: Herbicide with selective action on monocots.
- Ethyl ester vs. methyl ester: Longer alkyl chain may delay hydrolysis, prolonging activity.
Hypolipidemic and Antifungal Analogs
a. Bezafibrate (BM15075)
- Structure: Contains a 4-chlorobenzoyl group and phenoxypropanoate backbone.
- Molecular Formula: C19H20ClNO4; Applications: Hypolipidemic agent reducing triglycerides by 43% and cholesterol by 20–25% .
- Key Differences: Chlorobenzoyl substitution vs.
b. [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid
- Structure: Boronic acid derivative with a methoxyethylphenoxy group.
- Applications : Inhibits fungal histone deacetylase (MoRPD3) at 1 µM, comparable to trichostatin A .
- Key Differences: Boronic acid moiety enables covalent binding to enzymes, unlike the ester-based target compound. Phenoxy group flexibility may enhance binding to hydrophobic enzyme pockets.
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Pyrimidine vs. Pyridine : Pyrimidine derivatives (e.g., target compound) often exhibit broader biological activity due to dual nitrogen atoms, enabling hydrogen bonding and π-stacking. Pyridine-based herbicides like Haloxyfop-methyl prioritize target specificity .
- Fluorine Substitution : The 4-fluorophenyl group in the target compound enhances metabolic stability and lipophilicity, critical for crossing cell membranes .
- Ester Variations : Methyl esters (target compound) hydrolyze faster than ethyl or butyl esters (e.g., Fluazifop-butyl), affecting duration of action .
Biological Activity
Methyl 2-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}propanoate, with the CAS number 477856-80-7, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 352.36 g/mol
- Structure : The compound features a pyrimidine ring substituted with a fluorophenyl group, which is linked to a phenoxy group and a propanoate moiety.
The biological activity of this compound is believed to be mediated through its interaction with various biological targets, including:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has potential interactions with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrimidine have been shown to inhibit cancer cell proliferation in vitro. The presence of the fluorophenyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Antimicrobial Activity
Research suggests that the compound may possess antimicrobial properties. Studies involving similar structures demonstrate efficacy against various bacterial strains, indicating potential as a lead compound for developing new antibiotics.
Neuropharmacological Effects
Given its structural similarities to known psychoactive compounds, there is interest in exploring the neuropharmacological effects of this compound. Preliminary findings suggest it may modulate dopamine transporter activity, which could have implications for treating disorders such as depression or addiction.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the cytotoxic effects of various pyrimidine derivatives on cancer cell lines. This compound showed promising results with IC values comparable to established chemotherapeutics .
- Antimicrobial Testing : In a screening of several compounds for antimicrobial activity, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .
- Neuropharmacological Evaluation : Research utilizing animal models indicated that this compound could reduce drug-seeking behavior in subjects exposed to psychostimulants, suggesting potential utility in addiction therapy .
Q & A
Q. What are the recommended synthetic routes for Methyl 2-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}propanoate, and how can reaction conditions be optimized?
Methodological Answer: A typical synthesis involves nucleophilic aromatic substitution or coupling reactions. For example, a modified protocol inspired by pyrimidinylphenoxy derivatives ( ) includes:
Reacting 4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenol with methyl 2-chloropropanoate in dimethylformamide (DMF) using K₂CO₃ as a base.
Heating at 100°C for 10–12 hours under inert atmosphere.
Purification via column chromatography (petroleum ether/ethyl acetate, 4:1).
Key Optimization Parameters:
| Parameter | Condition | Purpose |
|---|---|---|
| Solvent | DMF | Enhances nucleophilicity |
| Base | K₂CO₃ | Facilitates deprotonation |
| Temperature | 100°C | Accelerates reaction kinetics |
| Purification | Silica gel chromatography | Removes unreacted starting materials |
Yield improvements can be achieved by monitoring reaction progress with TLC and adjusting stoichiometry (e.g., 1.2:1 molar ratio of methyl 2-chloropropanoate to phenol derivative) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm molecular structure via ¹H/¹³C NMR, focusing on signals for the fluorophenyl (δ ~7.2–7.8 ppm), pyrimidinyl (δ ~8.5–9.0 ppm), and ester carbonyl (δ ~3.7–4.1 ppm for methoxy group).
- HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water, 70:30).
- Mass Spectrometry (MS) : Verify molecular ion peak (e.g., [M+H]⁺ via ESI-MS).
- Differential Scanning Calorimetry (DSC) : Determine melting point and thermal stability .
Q. What are the critical storage conditions to maintain stability?
Methodological Answer:
- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C.
- Handling : Use desiccants (e.g., silica gel) to prevent hydrolysis of the ester group.
- Stability Monitoring : Conduct periodic HPLC analysis to detect degradation products (e.g., free carboxylic acid) .
Advanced Research Questions
Q. How can computational methods aid in the design and optimization of this compound’s synthesis?
Methodological Answer: Adopt integrated computational-experimental frameworks like ICReDD’s reaction path search ( ):
Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., nucleophilic attack on pyrimidine).
Machine Learning : Train models on existing reaction datasets to predict optimal solvents, temperatures, and catalysts.
Feedback Loops : Refine computational models using experimental kinetic data (e.g., Arrhenius parameters) .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
Methodological Answer:
- Orthogonal Assays : Validate activity using both in vitro (e.g., enzyme inhibition) and cellular assays (e.g., cytotoxicity).
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl) to isolate key functional groups.
- Data Reconciliation : Apply multivariate analysis to account for variables like assay conditions (pH, temperature) or impurities .
Q. How can researchers evaluate this compound’s potential as a herbicide based on structural analogs?
Methodological Answer:
- Bioassay Screening : Test against model weeds (e.g., Arabidopsis) using protocols for herbicides like fluazifop ().
- Molecular Docking : Simulate binding to target enzymes (e.g., acetyl-CoA carboxylase) using software like AutoDock Vina.
- Metabolic Stability Studies : Assess degradation in soil/water via LC-MS to estimate environmental persistence .
Q. Data Contradiction Analysis Example
| Observation | Possible Cause | Resolution Strategy |
|---|---|---|
| Discrepant IC₅₀ values in enzyme assays | Impurity interference | Re-purify compound via preparative HPLC |
| Variable herbicidal activity across studies | Differences in plant growth stages | Standardize bioassay protocols (e.g., seedling stage) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
